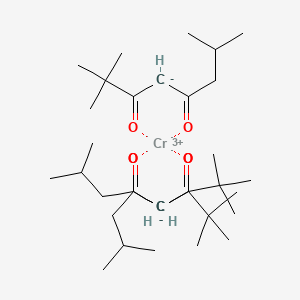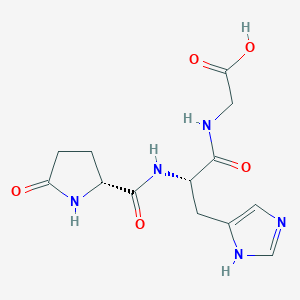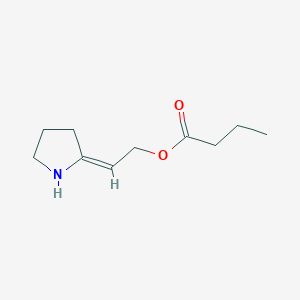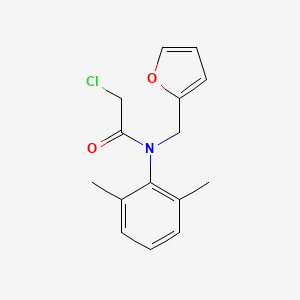
Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O')-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O’)- is a coordination compound with the chemical formula C33H60CrO6. This compound is known for its unique structure, where a chromium ion is coordinated with three 2,2,7-trimethyl-3,5-octanedionato ligands. It is often used in various scientific and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O’)- typically involves the reaction of chromium(III) chloride with 2,2,7-trimethyl-3,5-octanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone. The mixture is heated under reflux conditions to facilitate the formation of the coordination complex. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O’)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.
Reduction: It can be reduced to lower oxidation state chromium species.
Substitution: Ligand substitution reactions can occur, where the 2,2,7-trimethyl-3,5-octanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other diketones or chelating agents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) complexes, while reduction may produce chromium(II) species .
科学的研究の応用
Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O’)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
作用機序
The mechanism by which Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O’)- exerts its effects involves coordination with target molecules. The chromium ion can interact with various substrates, facilitating catalytic reactions. The ligands stabilize the chromium ion, allowing it to participate in redox reactions and other chemical processes. The specific pathways and molecular targets depend on the context of its application.
類似化合物との比較
Similar Compounds
- Chromium, tris(acetylacetonato-O,O’)-
- Chromium, tris(2,4-pentanedionato-O,O’)-
- Chromium, tris(1,1,1-trifluoro-2,4-pentanedionato-O,O’)-
Uniqueness
Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O’)- is unique due to its bulky ligands, which provide steric hindrance and enhance the stability of the complex. This makes it particularly useful in applications where stability and reactivity are crucial. Compared to other similar compounds, it offers distinct advantages in terms of solubility and reactivity.
特性
分子式 |
C33H57CrO6 |
|---|---|
分子量 |
601.8 g/mol |
IUPAC名 |
chromium(3+);2,2,7-trimethyloctane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Cr/c3*1-8(2)6-9(12)7-10(13)11(3,4)5;/h3*7-8H,6H2,1-5H3;/q3*-1;+3 |
InChIキー |
PIUQXXJGLWNJRS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)





![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)
![4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B12902387.png)

![Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-](/img/structure/B12902394.png)


